Cas no 84318-45-6 (4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide)

4-Chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide is a chlorinated enamide compound characterized by its unique structural features, including a pent-2-enamide backbone and dual chloro-substitutions. This configuration imparts potential reactivity and selectivity in synthetic applications, particularly in the development of agrochemicals or pharmaceuticals. The presence of both aromatic and aliphatic chloro groups enhances its utility as an intermediate in cross-coupling reactions or as a precursor for further functionalization. Its sterically hindered N-substitution may influence stability and solubility, making it suitable for specialized organic synthesis. The compound’s defined molecular structure ensures consistent performance in research and industrial processes requiring precise chemical modifications.
4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide structure
84318-45-6 structure
Product Name:4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide
CAS No:84318-45-6
MF:C16H21Cl2NO
MW:314.250042676926
CID:1822843
PubChem ID:13101265
Update Time:2025-06-08

4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-Pentenamide,4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-
    • 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide
    • 84318-45-6
    • (2E)-4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-met
    • DTXSID201148255
    • 2-Pentenamide, 4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-, (2E)-
    • (2E)-4-Chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-2-pentenamide
    • 222846-51-7
    • EN300-26952117
    • 4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide
    • EN300-27694768
    • (2e)-4-chloro-n-[(4-chlorophenyl)methyl]-n-(2-methylpropyl)pent-2-enamide
    • CHEMBL2269208
    • hylpropyl)pent-2-enamide
    • Inchi: 1S/C16H21Cl2NO/c1-12(2)10-19(16(20)9-4-13(3)17)11-14-5-7-15(18)8-6-14/h4-9,12-13H,10-11H2,1-3H3/b9-4+
    • InChI Key: GGKDWEAIUIWIND-RUDMXATFSA-N
    • SMILES: ClC1C=CC(=CC=1)CN(C(/C=C/C(C)Cl)=O)CC(C)C

Computed Properties

  • Exact Mass: 313.1000197g/mol
  • Monoisotopic Mass: 313.1000197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 20.3Ų

4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26952117-0.05g
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide
84318-45-6 95.0%
0.05g
$630.0 2025-03-20
Enamine
EN300-26952117-0.1g
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pent-2-enamide
84318-45-6 95.0%
0.1g
$759.0 2025-03-20

Additional information on 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide

Comprehensive Overview of 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide (CAS No. 84318-45-6)

The chemical compound 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide (CAS No. 84318-45-6) is a specialized organic molecule with a unique structural framework. This compound belongs to the class of enamide derivatives, which are increasingly gaining attention in pharmaceutical and agrochemical research due to their versatile biological activities. The presence of chlorine substituents and a pent-2-enamide backbone contributes to its distinct chemical properties, making it a subject of interest for researchers exploring novel applications in medicinal chemistry and material science.

In recent years, the demand for chlorinated organic compounds like 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide has surged, driven by their potential in drug discovery and crop protection. Searches for "enamide synthesis" and "chlorophenyl derivatives" have spiked on academic databases, reflecting the growing curiosity about their mechanisms and applications. This compound's dual chloro-functionalization enhances its reactivity, enabling it to serve as a key intermediate in the synthesis of more complex molecules.

From a structural perspective, CAS No. 84318-45-6 features a N-(2-methylpropyl) group, which introduces steric hindrance, influencing its binding affinity in biological systems. Researchers investigating "steric effects in organic chemistry" often highlight such motifs for their role in modulating molecular interactions. Additionally, the pent-2-enamide moiety offers a reactive site for further functionalization, aligning with trends in "click chemistry" and "green synthesis," which prioritize efficient and sustainable chemical transformations.

The compound's thermal stability and solubility profile have also been topics of discussion in forums focused on "advanced material design." Its potential as a building block for polymeric materials or liquid crystals is under exploration, particularly in industries seeking alternatives to traditional petrochemical-derived additives. Environmental considerations, such as "biodegradable chemicals," further underscore the need for innovative approaches to compound utilization.

In summary, 4-chloro-N-(4-chlorophenyl)methyl-N-(2-methylpropyl)pent-2-enamide (CAS No. 84318-45-6) represents a compelling case study at the intersection of organic synthesis and applied science. Its multifaceted properties cater to diverse research domains, from "small-molecule therapeutics" to "smart materials," ensuring its relevance in contemporary scientific discourse.

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